Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride
Overview
Description
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one hydrochloride is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro junction where a piperidine ring is fused to a pyrrolo[2,3-b]pyridine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a pyrrolo[2,3-b]pyridine precursor in the presence of a suitable catalyst can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic route to enhance yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Chemistry
In chemistry, Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It has shown promise in modulating specific biochemical pathways, making it a candidate for further investigation in drug discovery .
Medicine
In medicine, Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one hydrochloride is being explored for its therapeutic potential. Preliminary studies suggest it may have applications in treating certain diseases, although more research is needed to confirm its efficacy and safety .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including the production of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, thereby influencing various cellular processes. The exact pathways and targets are still under investigation, but initial studies indicate its potential in modulating key biological functions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrolo structure and have shown various biological activities.
Pyrrolidine derivatives: Known for their versatility in drug discovery, these compounds also exhibit a range of biological activities.
Pyrrolo[3,4-c]pyridine derivatives: These compounds have a similar bicyclic structure and are studied for their pharmacological properties.
Uniqueness
What sets Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one hydrochloride apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-piperidine]-2-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c15-10-11(3-6-12-7-4-11)8-2-1-5-13-9(8)14-10;/h1-2,5,12H,3-4,6-7H2,(H,13,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNNQCJGUAHMRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(NC2=O)N=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735577 | |
Record name | Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038866-43-1 | |
Record name | Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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